4-(4-Chloro-2-methoxybenzyl)-1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-ol
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Overview
Description
The compound “US9475795, 89” is a sulfonyl piperidine derivative. It has been studied for its potential use in treating diseases mediated by prokineticin, a protein involved in various physiological processes, including inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonyl piperidine derivatives typically involves the reaction of piperidine with sulfonyl chlorides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of sulfonyl piperidine derivatives follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Types of Reactions:
Oxidation: Sulfonyl piperidine derivatives can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: These compounds can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Sulfonyl piperidine derivatives are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. They serve as building blocks for more complex molecules .
Biology: These compounds are studied for their potential biological activities, including anti-inflammatory and analgesic properties. They are used in research to understand the role of prokineticin in physiological processes .
Medicine: Sulfonyl piperidine derivatives are investigated for their therapeutic potential in treating diseases mediated by prokineticin, such as inflammatory pain and certain types of cancer .
Industry: In the industrial sector, these compounds are used in the development of new materials and as catalysts in chemical reactions .
Mechanism of Action
The compound “US9475795, 89” exerts its effects by acting as an antagonist to prokineticin receptors. By binding to these receptors, it inhibits the action of prokineticin, thereby reducing inflammation and pain. The molecular targets include prokineticin receptor 1 and prokineticin receptor 2, which are involved in various signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
US10167273: Another sulfonyl piperidine derivative with similar biological activities.
US10544126: A related compound with potential therapeutic applications in treating prokineticin-mediated diseases.
Uniqueness: The compound “US9475795, 89” is unique due to its specific binding affinity to prokineticin receptors and its potential use in treating a wide range of prokineticin-mediated diseases. Its chemical structure allows for selective inhibition of these receptors, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H24ClN3O4S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
4-[(4-chloro-2-methoxyphenyl)methyl]-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-ol |
InChI |
InChI=1S/C18H24ClN3O4S/c1-12-17(13(2)21-20-12)27(24,25)22-8-6-18(23,7-9-22)11-14-4-5-15(19)10-16(14)26-3/h4-5,10,23H,6-9,11H2,1-3H3,(H,20,21) |
InChI Key |
JDTHPTFPMSSAJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(CC2)(CC3=C(C=C(C=C3)Cl)OC)O |
Origin of Product |
United States |
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